molecular formula C15H16N2O2 B5661748 2-(3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

2-(3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B5661748
M. Wt: 256.30 g/mol
InChI Key: ALFIJDKKUKXTTR-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide is an organic compound that features a phenoxy group substituted with a methyl group at the 3-position, and an acetamide group linked to a pyridin-3-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide typically involves the reaction of 3-methylphenol with 3-chloromethylpyridine to form 3-methylphenoxy-3-pyridinemethane. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The methyl group on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide: Similar structure with the methyl group at the 4-position.

    2-(3-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide: Similar structure with a chlorine substituent instead of a methyl group.

    2-(3-methylphenoxy)-N-(pyridin-2-ylmethyl)acetamide: Similar structure with the pyridinyl group at the 2-position.

Uniqueness

2-(3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring and the pyridin-3-ylmethyl moiety

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-12-4-2-6-14(8-12)19-11-15(18)17-10-13-5-3-7-16-9-13/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFIJDKKUKXTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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